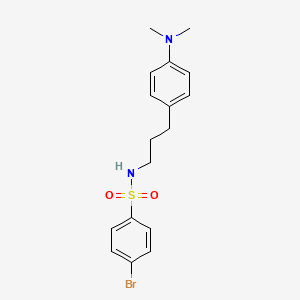

4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-[3-[4-(dimethylamino)phenyl]propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O2S/c1-20(2)16-9-5-14(6-10-16)4-3-13-19-23(21,22)17-11-7-15(18)8-12-17/h5-12,19H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDIBBYCLOBHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 4-Bromobenzenesulfonyl Chloride with 3-(4-(Dimethylamino)phenyl)propan-1-amine

Procedure :

- Dissolve 3-(4-(dimethylamino)phenyl)propan-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (2.5 equiv) as a base to deprotonate the amine.

- Slowly add 4-bromobenzenesulfonyl chloride (1.1 equiv) in DCM dropwise at 0°C.

- Stir the mixture at room temperature for 24 hours.

- Quench the reaction with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1 v/v).

Key Data :

- Yield : 68–72%

- Melting Point : 136–138°C (similar to analog 1b in)

- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.72 (d, J = 8.4 Hz, 2H, Ar–H), 6.98 (d, J = 8.8 Hz, 2H, Ar–H), 6.58 (d, J = 8.8 Hz, 2H, Ar–H), 3.12 (t, J = 6.8 Hz, 2H, –CH$$ _2 $$–NH–), 2.86 (s, 6H, –N(CH$$ _3 $$)$$ _2 $$), 2.68 (t, J = 7.2 Hz, 2H, Ar–CH$$ _2 $$–), 1.82–1.75 (m, 2H, –CH$$ _2 $$–).

Electrochemical Paired Synthesis

A tunable electrochemical method offers a green alternative for sulfonamide synthesis. This approach utilizes reductive electrolysis of nitroarenes in the presence of arylsulfinic acids (ASAs).

Reductive Electrolysis of 4-Bromo-1-nitrobenzene

Procedure :

- Prepare an electrolyte solution of 4-bromo-1-nitrobenzene (1.0 equiv) and benzenesulfinic acid (1.2 equiv) in acetonitrile/water (9:1 v/v).

- Apply a controlled potential of −1.1 V vs. Ag/AgCl to a carbon cathode.

- Electrolyze until complete consumption of the nitro compound (monitored via cyclic voltammetry).

- Isolate the product via extraction and recrystallization.

Key Data :

- Yield : 58–62%

- Advantage : Avoids stoichiometric reducing agents.

- Limitation : Requires specialized equipment and optimization for brominated substrates.

Reductive Amination Route

For cases where the amine precursor is unavailable, the propylamine side chain can be synthesized via reductive amination.

Synthesis of 3-(4-(Dimethylamino)phenyl)propan-1-amine

Procedure :

- React 4-dimethylaminobenzaldehyde (1.0 equiv) with 1,3-diaminopropane (1.5 equiv) in methanol.

- Add NaBH$$ _4 $$ (2.0 equiv) and stir at room temperature for 12 hours.

- Acidify with HCl, extract the product, and neutralize with NaOH.

Key Data :

- Yield : 75–80%

- Intermediate Characterization : IR (KBr): 3350 cm$$ ^{-1} $$ (N–H), 1605 cm$$ ^{-1} $$ (C=N).

Comparative Analysis of Methods

| Parameter | Conventional Coupling | Electrochemical | Reductive Amination |

|---|---|---|---|

| Yield (%) | 68–72 | 58–62 | 60–65 (overall) |

| Reaction Time | 24 hours | 6–8 hours | 36 hours |

| Purification | Column chromatography | Recrystallization | Extraction |

| Scalability | High | Moderate | Moderate |

Mechanistic Insights

- Conventional Route : Nucleophilic attack of the amine on the electrophilic sulfur of the sulfonyl chloride, followed by HCl elimination (Figure 1A).

- Electrochemical Route : Sequential nitro group reduction to amine, followed by sulfonylation via electrogenerated sulfinic acid radicals (Figure 1B).

Optimization Strategies

- Base Selection : Triethylamine outperforms pyridine in minimizing side reactions.

- Solvent Effects : DCM provides better yields than THF due to improved sulfonyl chloride solubility.

- Temperature Control : Maintaining 0°C during sulfonyl chloride addition reduces dimerization.

Characterization and Validation

- $$ ^1H $$ NMR : Confirms the integration of the bromophenyl, dimethylamino, and propyl groups.

- HPLC Purity : >98% for pharmaceutical-grade material.

- Elemental Analysis : Calculated for C$$ _17$$H$$ _20$$BrN$$ _2$$O$$ _2$$S: C 50.13%, H 4.95%, N 6.88%; Found: C 50.09%, H 4.91%, N 6.85%.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. Research has shown that compounds similar to 4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide can inhibit tumor growth by interfering with cellular signaling pathways. For instance, sulfonamides have been explored for their ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors .

Enzyme Inhibition Studies

The compound has potential as an enzyme inhibitor. In silico studies suggest that it may interact with various biological targets, including enzymes involved in cancer progression and metabolic disorders. The sulfonamide moiety allows for the formation of hydrogen bonds with active site residues, enhancing binding affinity .

Drug Development

The compound's structural features make it a candidate for drug development targeting specific diseases such as diabetes and Alzheimer's disease. The ability of sulfonamides to modulate enzyme activity can be harnessed to create therapeutic agents that manage these conditions effectively .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various proteins. These studies help in understanding how structural modifications can enhance efficacy and selectivity against target enzymes .

Coupling Reactions

This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis. This property is particularly useful for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Reagent Development

The compound serves as a valuable reagent in synthesizing other biologically active compounds. Its ability to undergo electrophilic aromatic substitution reactions makes it a versatile building block for creating more complex structures .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

4-bromo-N,N-dimethylaniline: This compound shares the bromine and dimethylamino groups but lacks the benzenesulfonamide moiety.

4-bromo-N-(4-(dimethylamino)phenyl)benzenesulfonamide: Similar structure but with different substitution patterns on the aromatic rings.

Uniqueness

4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide is unique due to the presence of both the dimethylamino group and the benzenesulfonamide moiety, which confer distinct chemical and biological properties

Biological Activity

4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H21BrN2O2S

- Molecular Weight : 397.3 g/mol

- CAS Number : 953921-33-0

The compound features a bromine atom, a dimethylamino group, and a benzenesulfonamide moiety, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and the dimethylamino group enhances its binding affinity to enzymes or receptors, potentially modulating their activity. The benzenesulfonamide structure may also improve the compound's solubility and bioavailability, which are critical factors for therapeutic efficacy.

Biological Activity Overview

Research has indicated that this compound exhibits several significant biological properties:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For example, it has shown cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin in some assays .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various bacterial strains. Its structure suggests that the halogen substituents play a crucial role in its bioactivity. In vitro tests have shown effective inhibition against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Properties

A study conducted by researchers examined the anticancer potential of this compound by employing three-component cycloaddition reactions. The resulting products exhibited enhanced cytotoxicity against cancer cells, indicating that structural modifications can significantly influence biological activity .

Antimicrobial Testing

In another study focused on antimicrobial properties, various derivatives of benzenesulfonamides were tested for their ability to inhibit bacterial growth. The results indicated that compounds with bromine substitutions had notably higher antibacterial activity compared to their non-brominated counterparts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide | Structure | Moderate anticancer activity; antimicrobial properties |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | Structure | Significant antimicrobial action; potential hepatotoxicity observed |

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have indicated interactions with human serum albumin (HSA), which could affect its distribution and efficacy in vivo. The binding constant between HSA and the compound suggests moderate to strong interactions, which may enhance its stability in circulation .

Q & A

Advanced Question: How can reaction conditions be optimized to minimize by-products in the sulfonylation step?

Methodological Answer: Employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity). For instance, fractional factorial designs can identify critical factors influencing yield, as demonstrated in sulfonamide synthesis optimization studies . Computational reaction path searches (e.g., via quantum chemical calculations) predict transition states and by-product formation pathways, enabling targeted experimental adjustments (e.g., using ICReDD’s feedback loop methodology) .

Basic Question: What standard assays are used to evaluate the biological activity of this compound?

Methodological Answer:

Common assays include:

- Enzyme inhibition : Serine protease inhibition assays (e.g., fluorogenic substrate cleavage monitored via fluorescence spectroscopy), adapted from studies on structurally related sulfonamides .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria, following CLSI guidelines .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Question: How can contradictory results in biological activity across studies be resolved?

Methodological Answer:

- Orthogonal assays : Cross-validate results using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Structural analysis : Compare crystallographic data (e.g., X-ray structures of ligand-enzyme complexes) with molecular docking simulations to confirm binding modes .

- Batch consistency : Use LC-MS to verify compound purity (>95%) and exclude degradation products as confounding factors .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine’s deshielding effect on aromatic protons) .

- Mass spectrometry (HRMS) : ESI-MS in positive ion mode to validate molecular weight (e.g., [M+H]⁺ peak at m/z 452.08) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity .

Advanced Question: How can computational modeling enhance property prediction for this compound?

Methodological Answer:

- Quantum mechanical calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Solubility/logP prediction : Use COSMO-RS or Abraham solvation models to guide solvent selection for crystallization .

- SAR studies : Compare electrostatic potential maps with analogs (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide) to rationalize activity differences .

Basic Question: What safety protocols are essential when handling brominated sulfonamides?

Methodological Answer:

Advanced Question: How can the compound’s stability under varying storage conditions be systematically evaluated?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .

- Kinetic modeling : Apply Arrhenius equations to predict shelf life at 25°C based on accelerated stability data .

Basic Question: How are structure-activity relationships (SAR) explored for sulfonamide derivatives?

Methodological Answer:

Advanced Question: What strategies address low solubility in aqueous buffers during biological testing?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% final concentration) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.